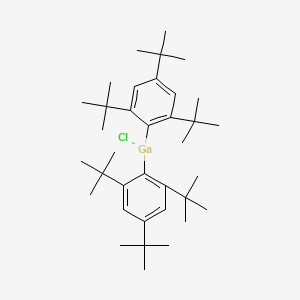
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane is an organogallium compound characterized by the presence of gallium bonded to two 2,4,6-tri-tert-butylphenyl groups and one chlorine atom. This compound is of interest due to its unique structural and chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chlorobis(2,4,6-tri-tert-butylphenyl)gallane typically involves the reaction of gallium trichloride with 2,4,6-tri-tert-butylphenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
GaCl3+2LiC6H2(C(CH3)3)3→Ga(C6H2(C(CH3)3)3)2Cl+2LiCl
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium(III) derivatives.
Reduction: Reduction reactions can yield gallium(I) species.
Substitution: The chlorine atom can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(III) oxide, while substitution reactions can produce a variety of organogallium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying gallium’s role in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to gallium’s ability to interfere with cellular processes.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism by which Chlorobis(2,4,6-tri-tert-butylphenyl)gallane exerts its effects involves the interaction of the gallium center with various molecular targets. Gallium can mimic iron in biological systems, disrupting processes such as DNA synthesis and repair. The bulky 2,4,6-tri-tert-butylphenyl groups provide steric protection, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorobis(2,4,6-tri-tert-butylphenyl)phosphine oxide
- Chlorobis(2,4,6-tri-tert-butylphenyl)phosphane
- Chlorobis(2,4,6-tri-tert-butylphenyl)phosphinidene
Uniqueness
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane is unique due to the presence of gallium, which imparts distinct chemical and physical properties compared to its phosphorus analogs. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl groups also contributes to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
153092-78-5 |
|---|---|
Molekularformel |
C36H58ClGa |
Molekulargewicht |
596.0 g/mol |
IUPAC-Name |
chloro-bis(2,4,6-tritert-butylphenyl)gallane |
InChI |
InChI=1S/2C18H29.ClH.Ga/c2*1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9;;/h2*10-11H,1-9H3;1H;/q;;;+1/p-1 |
InChI-Schlüssel |
FJQGSZCWGWWPOU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[Ga](C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)


![4-Hydroxy-3-(4'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150492.png)

![Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13150497.png)

